molecular formula C81H126NNaO5S B12758103 Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- CAS No. 118642-24-3

Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)-

Cat. No.: B12758103
CAS No.: 118642-24-3
M. Wt: 1248.9 g/mol
InChI Key: IGGLCKYMHBPGLM-MTXYXQJBSA-M
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Description

Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- is a complex organic compound. It is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- typically involves the amidation of oleanolic acid. The process begins with the conversion of oleanolic acid to its corresponding acyl chloride using oxalyl chloride in dichloromethane (DCM). The acyl chloride is then reacted with the appropriate amine in the presence of a base such as triethylamine to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like triethylamine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- has various scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in inflammation, cancer, and viral infections.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: A naturally occurring pentacyclic triterpenoid with similar biological activities.

    Ursolic Acid: Another pentacyclic triterpenoid with comparable properties.

    Betulinic Acid: Known for its anticancer and antiviral activities.

Uniqueness

Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- is unique due to its specific structure and the presence of functional groups that confer distinct biological activities and chemical reactivity.

Properties

CAS No.

118642-24-3

Molecular Formula

C81H126NNaO5S

Molecular Weight

1248.9 g/mol

IUPAC Name

sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate

InChI

InChI=1S/C81H127NO5S.Na/c1-59(2)26-18-27-60(3)28-19-29-61(4)30-20-31-62(5)32-21-33-63(6)34-22-35-64(7)36-23-37-65(8)38-24-39-66(9)40-25-41-67(10)48-56-88-57-55-82-75(86)78(14)52-51-77(13)53-54-80(16)68(69(77)58-78)42-43-71-79(15)49-47-72(87-74(85)45-44-73(83)84)76(11,12)70(79)46-50-81(71,80)17;/h26,28,30,32,34,36,38,40,42,44-45,48,69-72H,18-25,27,29,31,33,35,37,39,41,43,46-47,49-58H2,1-17H3,(H,82,86)(H,83,84);/q;+1/p-1/b45-44+,60-28+,61-30+,62-32+,63-34+,64-36+,65-38+,66-40+,67-48+;/t69-,70?,71?,72+,77-,78-,79+,80-,81-;/m1./s1

InChI Key

IGGLCKYMHBPGLM-MTXYXQJBSA-M

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CSCCNC(=O)[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C(=O)[O-])C)C)[C@H]2C1)C)C)C)/C)/C)/C)/C)/C)/C)/C)/C)C.[Na+]

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCSCCNC(=O)C1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC(=O)[O-])C)C)C2C1)C)C)C)C)C)C)C)C)C)C)C)C.[Na+]

Origin of Product

United States

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